molecular formula C18H13BrN2O3S B2928939 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888409-98-1

4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2928939
CAS No.: 888409-98-1
M. Wt: 417.28
InChI Key: DTUAAKBQOSYQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a bromine atom at the 4-position, linked to a 1,3-thiazole ring that is further attached to a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₈H₁₃BrN₂O₃S, with a molecular weight of 417.28 g/mol.

Properties

IUPAC Name

4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUAAKBQOSYQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide may be studied for its potential biological activity, such as antibacterial or antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromo-substituted benzamide group may bind to receptors or enzymes, leading to biological responses. The thiazolyl moiety and benzodioxin structure contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: D4476 (4-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Pyridinyl)-1H-Imidazol-2-yl]Benzamide)

  • Molecular Formula : C₂₃H₁₇N₃O₂
  • Molecular Weight : 375.40 g/mol
  • Key Differences :
    • Replaces the thiazole ring with an imidazole.
    • Substitutes bromine with a pyridinyl group.
    • Lacks the 4-bromo substitution on the benzamide.
  • Inhibits T regulatory (Treg) cell differentiation, enhancing immune response in tuberculosis models when combined with Th2 inhibitors .
  • Applications: Immunomodulation and kinase inhibition studies .

Structural Analog: 2-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3-Thiazol-2-yl]Acetonitrile

  • Molecular Formula : C₁₃H₁₀N₂O₂S
  • Molecular Weight : 258.30 g/mol
  • Key Differences :
    • Replaces the benzamide group with an acetonitrile moiety.
    • Lacks the bromine substitution.
  • Applications : Intermediate in organic synthesis; used in scaffold-hopping strategies for drug discovery .

Structural Analog: N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(4-Fluorophenyl)Sulfonylamino]Benzamide

  • Molecular Formula : C₂₁H₁₇FN₂O₅S
  • Molecular Weight : 428.44 g/mol
  • Key Differences: Substitutes bromine with a fluorophenyl-sulfonylamino group. Retains the benzodioxin-thiazole core.
  • Applications: Potential use in targeting sulfonamide-sensitive enzymes or receptors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Target/Activity
4-Bromo-N-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3-Thiazol-2-yl]Benzamide C₁₈H₁₃BrN₂O₃S 417.28 Bromine, thiazole, benzodioxin Kinase inhibition (hypothesized)
D4476 C₂₃H₁₇N₃O₂ 375.40 Imidazole, pyridinyl, benzodioxin CK1α kinase inhibitor
2-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3-Thiazol-2-yl]Acetonitrile C₁₃H₁₀N₂O₂S 258.30 Acetonitrile, benzodioxin-thiazole Synthetic intermediate
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(4-Fluorophenyl)Sulfonylamino]Benzamide C₂₁H₁₇FN₂O₅S 428.44 Fluorophenyl-sulfonylamino, benzodioxin Sulfonamide-targeted activity

Key Research Findings

  • Role of Bromine Substitution: The bromine atom in the primary compound likely enhances lipophilicity and binding to hydrophobic kinase domains, compared to non-halogenated analogs like D4476 .
  • Thiazole vs. Imidazole : The thiazole ring may confer distinct electronic properties and hydrogen-bonding capabilities compared to D4476’s imidazole, influencing target selectivity .
  • Immunomodulatory Potential: Structural analogs like D4476 demonstrate that benzodioxin-containing compounds can regulate immune cell differentiation, suggesting similar pathways for the primary compound .
  • Synthetic Versatility: Derivatives with acetonitrile or sulfonylamino groups highlight the scaffold’s adaptability for diverse therapeutic applications .

Biological Activity

4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, interaction mechanisms with proteins, and pharmacokinetic profiles.

The compound has a molecular formula of C18H17BrN2O3SC_{18}H_{17}BrN_2O_3S and a molecular weight of 404.31 g/mol. Its structure includes a bromobenzamide core linked to a thiazole and a benzodioxin moiety, which may contribute to its bioactivity.

PropertyValue
Molecular FormulaC18H17BrN2O3S
Molecular Weight404.31 g/mol
LogP4.5845
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as fungal pathogens like Candida albicans . The minimum inhibitory concentrations (MIC) for these compounds often compare favorably against standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, compounds within this class have been tested against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. Results indicate that certain derivatives exhibit IC50 values lower than 10 µM, suggesting potent anticancer activity . Molecular docking studies reveal that these compounds interact effectively with cancer-related targets, enhancing their therapeutic potential .

Protein Interactions

The interaction of this compound with human serum albumin (HSA) has been characterized using multi-spectroscopic techniques. The binding constant for the HSA-complex was found to be moderate to strong, indicating significant interaction through hydrophobic forces and hydrogen bonding . Understanding these interactions is crucial for predicting the compound's pharmacokinetic behavior and therapeutic efficacy.

Pharmacokinetics

Pharmacokinetic studies are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary findings suggest no mutagenicity; however, potential hepatotoxicity and interactions with cytochrome P450 enzymes have been noted . These factors are critical for evaluating the safety profile of the compound in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the biological significance of related compounds:

  • Antimicrobial Screening : A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria and fungi. Results indicated promising antimicrobial activity for several compounds .
  • Anticancer Evaluation : In another investigation focused on thiazolidinone derivatives containing benzodioxane rings, some compounds demonstrated superior activity against cancer cell lines compared to established drugs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodology : Begin with coupling reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and brominated benzoyl chloride derivatives. Use dynamic pH control (e.g., aqueous Na₂CO₃) to facilitate sulfonamide or amide bond formation, as described for analogous compounds . Purify intermediates via column chromatography and confirm structures using IR, ¹H NMR, and mass spectrometry. The bromo substituent may require halogenation steps under controlled conditions (e.g., NBS or Br₂ in DCM).

Q. How can X-ray crystallography validate the structural identity of this compound?

  • Methodology : Employ single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with synchrotron radiation or a lab-source diffractometer.
  • Refinement with SHELXL, focusing on resolving the bromine atom’s electron density and thiazole ring geometry. Validate using R-factor convergence and residual density maps .

Advanced Research Questions

Q. What experimental designs assess inhibitory specificity against casein kinase 1 (CK1) isoforms?

  • Methodology :

  • Kinase Assays : Use recombinant CK1δ/ε in in vitro kinase assays (IVKA) with [γ-³²P]ATP. Include controls with kinase-dead mutants (e.g., CK1-K40A) and competitive inhibitors (e.g., D4476 for cross-comparison) .
  • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., PKD1, p38α MAPK) at 10 µM compound concentration. Measure IC₅₀ values via fluorescence polarization or LC-MS/MS-based phosphopeptide detection .
  • Cellular Validation : Treat CK1-overexpressing cell lines (e.g., THP-1) and quantify substrate phosphorylation (e.g., β-catenin) via Western blot. Use siRNA knockdowns to confirm on-target effects .

Q. How can contradictory data on off-target kinase inhibition be resolved?

  • Methodology :

  • Orthogonal Assays : Replicate findings using alternative methods (e.g., thermal shift assays vs. IVKA) to rule out assay-specific artifacts.
  • Structural Analysis : Perform co-crystallization studies with off-target kinases (e.g., P38α MAPK) to identify binding modes. Mutate key residues (e.g., ATP-binding pocket) to test inhibition dependency .
  • Proteomic Profiling : Utilize SILAC-based mass spectrometry to compare phosphorylation changes in compound-treated vs. CK1-knockout cells, identifying non-CK1-mediated effects .

Q. What computational approaches predict the bromo substituent’s impact on target binding and selectivity?

  • Methodology :

  • Molecular Docking : Model the compound into CK1δ’s ATP-binding site (PDB: 5LKS) using AutoDock Vina. Compare binding energies with/without the bromo group.
  • MD Simulations : Run 100-ns simulations to assess stability of the bromine-thiazole interaction with hydrophobic residues (e.g., Leu85, Val89). Calculate free-energy perturbations (FEP) for bromine vs. chloro/fluoro analogs .
  • SAR Analysis : Synthesize analogs with varying halogen substitutions and correlate inhibitory potency (IC₅₀) with computed electrostatic potentials .

Key Considerations

  • Structural Nuances : The bromo group enhances hydrophobic interactions in CK1’s ATP pocket but may sterically hinder binding to smaller kinases.
  • Data Reproducibility : Use standardized kinase assay buffers (e.g., 15 mM MgCl₂, 1 mM DTT) and pre-incubate compounds for 30 min to ensure equilibrium binding .
  • Ethical Reporting : Disclose all negative data (e.g., lack of inhibition against ERK2/JNK) to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.